An In-depth Technical Guide to Cupric Benzoate: Formula, Structure, and Applications
An In-depth Technical Guide to Cupric Benzoate: Formula, Structure, and Applications
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of cupric benzoate, a versatile coordination compound. This document delves into its fundamental chemical properties, structural intricacies, synthesis protocols, and diverse applications, grounded in authoritative scientific principles.
Introduction to Cupric Benzoate: A Compound of Versatility
Cupric benzoate, also known as copper(II) benzoate, is a metal-organic compound that has garnered significant interest across various scientific disciplines. It is a coordination complex formed between the cupric ion (Cu²⁺) and the benzoate anion, the conjugate base of benzoic acid.[1]
The chemical formula for the anhydrous form is generally written as Cu(C₇H₅O₂)₂ or C₁₄H₁₀CuO₄ .[2][3] However, cupric benzoate frequently exists in hydrated forms, with the dimeric dihydrate, Cu₂(C₆H₅CO₂)₄(H₂O)₂ , being a well-characterized example.[1] This pale blue to blue-green crystalline solid is soluble in some organic solvents and slightly soluble in water.[4][5] Its utility spans from catalysis in organic synthesis and polymer science to specialized applications such as fungicides, pyrotechnics, and antimicrobial agents.[3][4]
The Intricate Architecture: Molecular and Crystalline Structure
The properties and reactivity of cupric benzoate are intrinsically linked to its structural forms, which vary with the degree of hydration.[1]
The Dimeric "Chinese Lantern" Structure
A predominant structural motif for cupric benzoate is the dimeric "paddlewheel" or "Chinese lantern" structure, analogous to that of copper(II) acetate.[1][6] In this arrangement, two copper(II) ions are bridged by four bidentate benzoate ligands.[1][6] Each copper atom is coordinated to four oxygen atoms from the four bridging benzoate groups in a square planar geometry. The coordination sphere of each copper ion is typically completed by an axial ligand, which is often a water molecule in the hydrated form.[1][7] This Cu-Cu interaction within the dimer is a subject of significant interest in the study of magnetic properties of coordination compounds.
Caption: Dimeric "paddlewheel" structure of hydrated cupric benzoate.
Other Structural Forms
A different hydrated structure is also known where each copper(II) center is coordinated to four water molecules and one bidentate benzoate ligand.[1] The existence of multiple structural polymorphs underscores the importance of controlling hydration and reaction conditions during synthesis to obtain a desired crystalline form for specific applications.
Laboratory Synthesis of Cupric Benzoate
Cupric benzoate can be synthesized through several reliable routes. The choice of method often depends on the desired purity, yield, and available starting materials. A common and straightforward laboratory preparation involves a precipitation reaction between a soluble copper salt and a soluble benzoate salt.[1]
Experimental Protocol: Synthesis via Precipitation
This protocol describes the synthesis of hydrated cupric benzoate from copper(II) sulfate pentahydrate and potassium benzoate.[1]
Materials:
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Potassium benzoate (KC₇H₅O₂)
-
Deionized water
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Beakers
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Stirring rod
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Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in a minimum amount of deionized water in a beaker.
-
In a separate beaker, dissolve a corresponding stoichiometric amount of potassium benzoate in deionized water. The reaction stoichiometry is 2 moles of potassium benzoate to 1 mole of copper(II) sulfate.[1]
-
-
Precipitation:
-
Slowly add the copper(II) sulfate solution to the potassium benzoate solution while stirring continuously. The choice to add the copper solution to the benzoate solution helps to ensure a complete reaction for the copper ions.
-
A pale blue precipitate of hydrated cupric benzoate will form immediately.[1]
-
-
Isolation and Purification:
-
Continue stirring the mixture for a short period to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate on the filter paper with small portions of cold deionized water to remove soluble byproducts, such as potassium sulfate. Rinsing with hot water is also an effective method.[8]
-
-
Drying:
-
Carefully transfer the filtered solid to a watch glass or drying dish.
-
Dry the product in a desiccator or a low-temperature oven to obtain the final crystalline solid.
-
Reaction: 2 KC₇H₅O₂(aq) + CuSO₄·5H₂O(aq) → Cu(C₇H₅O₂)₂(s) + K₂SO₄(aq) + 5 H₂O(l) (Note: The formula of the product is often represented as the dimeric hydrate)[1]
Caption: Workflow for the synthesis of cupric benzoate via precipitation.
Physicochemical Properties
The physical and chemical properties of cupric benzoate are crucial for its application and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀CuO₄ (anhydrous) | [3][9] |
| Molar Mass | 305.77 g/mol (anhydrous) | [10] |
| 323.79 g/mol (monohydrate) | [3] | |
| Appearance | Pale blue / blue-green crystalline powder | [3][4] |
| Density | ~1.197 g/cm³ | [5][11] |
| Solubility | Soluble in ethanol, acetone; slightly soluble in water (14-15 g/L) | [4][5][9] |
| Flash Point | 111.4 °C | [1] |
| Thermal Decomposition | Begins around 220-240 °C |
Thermal Decomposition Pathway
The thermal decomposition of anhydrous cupric benzoate has been studied, revealing a multi-step process. In an inert atmosphere, it decomposes in the temperature range of 220-240 °C. The process proceeds via the intermediate formation of basic copper carbonate (CuCO₃·Cu(OH)₂) before ultimately yielding copper(II) oxide (CuO) as the final solid product. This decomposition behavior is particularly relevant to its application in pyrotechnics.
Key Applications in Research and Industry
Cupric benzoate's unique properties make it a valuable compound in several fields.
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Catalysis: It serves as a catalyst in a variety of organic reactions, including the synthesis of polymers and pharmaceuticals.[4] Its catalytic activity is a result of the copper(II) center's ability to facilitate redox processes.[3]
-
Pyrotechnics: Cupric benzoate is highly prized in pyrotechnics for its ability to produce a rich blue flame.[2][8] The benzoate component acts as a fuel, which allows for efficient release of copper ions into the flame, a challenging feat with other colorants.[9]
-
Fungicide and Stabilizer: The compound exhibits fungicidal properties and is also employed as a thermal stabilizer for polyvinyl chloride (PVC).[4]
-
Antimicrobial Agent: Studies have highlighted its antimicrobial and antifungal properties.[3] Cupric benzoate monohydrate has been investigated for its ability to inhibit bacterial growth by interacting with the bacterial cell wall.[3]
-
Niche Applications: Other uses include roles in two-part dental adhesives and in polyester resin compositions to enhance thermal resistance.[1][5]
Safety and Handling
As with all copper compounds, cupric benzoate should be handled with care. It is classified as harmful if swallowed and may cause respiratory irritation upon inhalation.[5] Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended.[2] High concentrations of copper can be toxic, potentially affecting the liver and kidneys.[5][10]
References
-
LookChem. copper(II) benzoate. [Link]
-
Wikipedia. Copper benzoate. [Link]
-
LookChem. CUPRIC BENZOATE. [Link]
-
Grokipedia. Copper benzoate. [Link]
-
BioFuran Materials. Copper benzoate. [Link]
-
PyroData. Copper benzoate. [Link]
- Google Patents.
-
BuyersGuideChem. Copper benzoate | C7H6 O2 . 1/2 Cu. [Link]
-
ResearchGate. Crystal structure of Cu Benzoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 164650, Cupric benzoate. [Link]
-
SciSpace. Synthesis and Crystal Structure of a Copper(II) Benzoate Complex Bearing a Bis-2,2′-Tetrahydrofuryl Peroxide Moiety. [Link]
-
ResearchGate. Synthesis and structural studies of some copper-benzoate complexes. [Link]
-
Indian Journal of Chemistry. Kinetics of Isothermal Decomposition of Copper Benzoate [Cu(C6HsCOO)2]. [Link]
Sources
- 1. Copper benzoate - Wikipedia [en.wikipedia.org]
- 2. fireworkscookbook.com [fireworkscookbook.com]
- 3. CAS 533-01-7: Copper(II) benzoate | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper benzoate | PyroData [pyrodata.com]
- 9. biofuranchem.com [biofuranchem.com]
- 10. Cupric benzoate | C14H10CuO4 | CID 164650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Copper benzoate | C7H6 O2 . 1/2 Cu - BuyersGuideChem [buyersguidechem.com]
